3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Description
3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H21N3O2S2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10751927 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.
Chemical Structure and Properties
- Molecular Formula: C16H20N4O2S
- Molecular Weight: 332.4 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions including cyclization processes. The specific synthetic pathway for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methods such as:
- Condensation Reactions: Combining piperidine derivatives with thienopyrimidine precursors.
- Functional Group Modifications: Introduction of sulfanyl and methyl groups through nucleophilic substitutions.
Antimicrobial Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- A series of thieno[2,3-d]pyrimidin-4-one derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess potent antibacterial activity .
Compound | Bacterial Strains Tested | Activity Observed |
---|---|---|
3-methyl derivative | S. aureus, E. coli | Significant inhibition |
Other derivatives | Pseudomonas aeruginosa, Candida albicans | Variable activity |
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation:
- Compounds similar to the target compound have shown inhibitory effects on phosphodiesterase (PDE) enzymes which are implicated in various cancers .
The biological activity of these compounds can be attributed to their ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity: Many thieno derivatives inhibit enzymes such as PDEs that regulate cellular signaling pathways.
- DNA Interaction: Some studies indicate that these compounds can bind to DNA repair proteins, disrupting cancer cell survival mechanisms .
Case Studies
- Antimicrobial Screening: A study evaluated a range of thieno[2,3-d]pyrimidin-4-one derivatives against standard bacterial strains and reported varying degrees of effectiveness based on structural modifications .
- Anticancer Evaluation: In another investigation focusing on PDE inhibitors derived from thieno compounds, several candidates were identified that exhibited promising results in reducing tumor growth in xenograft models .
Properties
IUPAC Name |
3-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-10-3-6-18(7-4-10)12(19)9-22-15-16-11-5-8-21-13(11)14(20)17(15)2/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWADCTDJDKAQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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